4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic Acid
Description
4-[[(2-Cyanophenyl)sulfonylamino]methyl]benzoic Acid is a benzoic acid derivative featuring a sulfonamide group linked via a methylene bridge to a 2-cyanophenyl substituent. Its molecular formula is C₁₅H₁₂N₂O₄S, with a molecular weight of 316.33 g/mol . The compound’s structure combines a polar sulfonamide group and a nitrile-functionalized aromatic ring, which may enhance its binding affinity in biological systems or coordination chemistry. The CAS registry number is 794584-34-2 .
Properties
IUPAC Name |
4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c16-9-13-3-1-2-4-14(13)22(20,21)17-10-11-5-7-12(8-6-11)15(18)19/h1-8,17H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGSOUWARRAXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-cyanophenol and chlorosulfonic acid to form 2-cyanophenylsulfonyl chloride.
Amination Reaction: The sulfonyl chloride is then reacted with an amine, such as methylamine, to form the corresponding sulfonamide.
Coupling Reaction: The sulfonamide is coupled with benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the cyano group to an amine.
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Derivatives with different substituents on the benzene ring.
Scientific Research Applications
4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the sulfonyl group play crucial roles in its biological activity, influencing enzyme inhibition and protein binding.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic Acid and related sulfonamide-containing benzoic acid derivatives:
Key Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-cyanophenyl group in the target compound introduces strong electron-withdrawing effects, which may reduce basicity compared to analogs with electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) .
- Solubility: The methylphenylamino derivative (4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid) exhibits solubility in organic solvents like DMSO, whereas nitro- or cyano-substituted analogs are likely less polar and less water-soluble .
- Biological Activity: Chloro-nitro-substituted derivatives (e.g., 4-[(4-Chloro-3-nitrophenyl)sulfonylamino]benzoic Acid) are explored for antimicrobial properties, while methoxy-substituted analogs are used in metal chelation .
Pharmacological and Industrial Relevance
- Radiopharmaceuticals: The cage-like chelator 4-((8-amino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1-ylamino)methyl)benzoic acid demonstrates the utility of sulfonamide-benzoic acid hybrids in ⁶⁴Cu-based radiopharmaceuticals .
- Enzyme Inhibition : Sulfonamide derivatives with methyl or methoxy substituents show promise as enzyme inhibitors, particularly in targeting histone deacetylases or carbonic anhydrases .
Biological Activity
4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid, known by its CAS number 794584-34-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a benzoic acid moiety, with a cyanophenyl substituent. This structural configuration is significant for its biological activity.
Biological Activity Overview
Research has indicated that derivatives of benzoic acid, including this compound, exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that benzoic acid derivatives can inhibit the growth of various pathogens, suggesting potential applications in antimicrobial therapies .
- Anticancer Properties : The compound's mechanism involves modulation of protein degradation systems, particularly enhancing the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial in cancer cell regulation .
- Enzyme Inhibition : It has been reported to inhibit key enzymes such as neurolysin and angiotensin-converting enzyme (ACE), which are involved in various physiological processes .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Protein Degradation Pathways : The compound promotes the activity of proteasomal and lysosomal pathways, crucial for maintaining cellular homeostasis and targeting cancer cells .
- Enzyme Interaction : It binds to enzymes like cathepsins B and L, enhancing their activity, which plays a role in cancer progression and cellular repair mechanisms .
Case Studies
Recent studies have evaluated the compound's effectiveness in various biological assays:
- Study on Anticancer Activity : In vitro assays demonstrated that the compound significantly increased proteasomal activity in human fibroblasts without cytotoxic effects at concentrations up to 10 μg/mL. This suggests a potential role as an anticancer agent by promoting protein degradation pathways critical in tumor suppression .
- Antimicrobial Testing : Various derivatives were tested against bacterial strains, showing promising results in inhibiting growth. The structure-activity relationship (SAR) indicates that modifications to the sulfonamide or benzoic acid moieties can enhance antimicrobial potency .
Data Table: Summary of Biological Activities
Q & A
Q. What enzymatic assays are suitable for evaluating this compound as a carbonic anhydrase inhibitor?
- Protocol :
- Fluorescence-based assay : Monitor esterase activity using 4-nitrophenyl acetate (λ = 400 nm) .
- IC50 determination : Compare inhibition constants (Ki) with acetazolamide (positive control) .
- Cellular uptake : Use fluorescently tagged derivatives in HT-29 (colon cancer) cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
